

# Application Notes and Protocols for the Measurement of Intracellular pH Using Dimethadione

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## Compound of Interest

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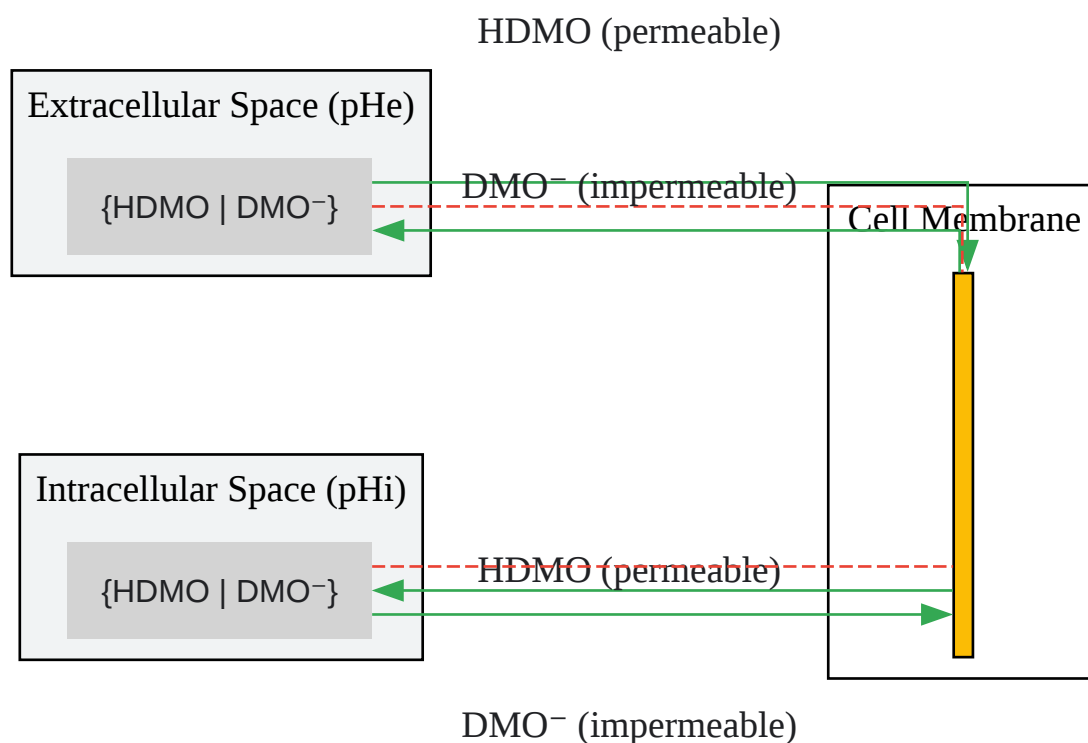
These application notes provide a comprehensive overview and detailed protocols for the determination of intracellular pH (pHi) using the weak acid distribution method with 5,5-**dimethadione** (DMO). This technique offers a reliable method to obtain an average pHi in a cell population or tissue sample.

## Introduction

Intracellular pH is a critical parameter that influences a vast array of cellular processes, including enzyme activity, cell growth, signal transduction, and ion transport.[1][2] The ability to accurately measure pHi is therefore essential for research in cell biology, physiology, and drug development. The **dimethadione** (DMO) distribution method is a well-established technique for determining pHi.[3][4] It is based on the principle that the uncharged form of the weak acid DMO can freely permeate the cell membrane, while the charged (deprotonated) form is relatively impermeable.[3] At equilibrium, the distribution of DMO between the intracellular and extracellular compartments is a function of the pH gradient across the cell membrane. By measuring the concentrations of DMO in the intracellular and extracellular fluids and the extracellular pH (pHe), the intracellular pH can be calculated using the Henderson-Hasselbalch equation.[5]

## Principle of the Method

The DMO method relies on the differential permeability of the cell membrane to the protonated (HDMO) and deprotonated ( $\text{DMO}^-$ ) forms of **dimethadione**. The uncharged, protonated form (HDMO) readily crosses the cell membrane, while the charged, deprotonated form ( $\text{DMO}^-$ ) does not.



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Caption: Principle of the DMO distribution method for intracellular pH measurement.

The equilibrium distribution of DMO is governed by the Henderson-Hasselbalch equation applied to both the intracellular and extracellular compartments. This allows for the calculation of intracellular pH based on the measured concentrations of total DMO in the intracellular and extracellular fluids, and the known extracellular pH.

## Applications

The DMO method has been successfully applied to measure pHi in a variety of biological systems, including:

- Red blood cells and white muscle in rainbow trout: This method proved to be rapid and reliable for measuring pHi transients in response to changes in  $\text{CO}_2$  pressure.[4][6]

- Single muscle fibres from *Balanus nubilus*: The DMO method's results compared favorably with those obtained using pH microelectrodes.[\[5\]](#)
- Intact rat renal cortex: The  $[^{14}\text{C}]$ -DMO method provides a satisfactory technique to obtain baseline  $\text{pHi}$  values.[\[7\]](#)[\[8\]](#)
- Preimplantation hamster embryos: The weak acid DMO was used to decrease  $\text{pHi}$  and study its effects on embryonic development.[\[9\]](#)
- Cynomolgus monkey embryos: DMO distribution was used to evaluate pH changes during organogenesis.[\[10\]](#)

## Data Presentation

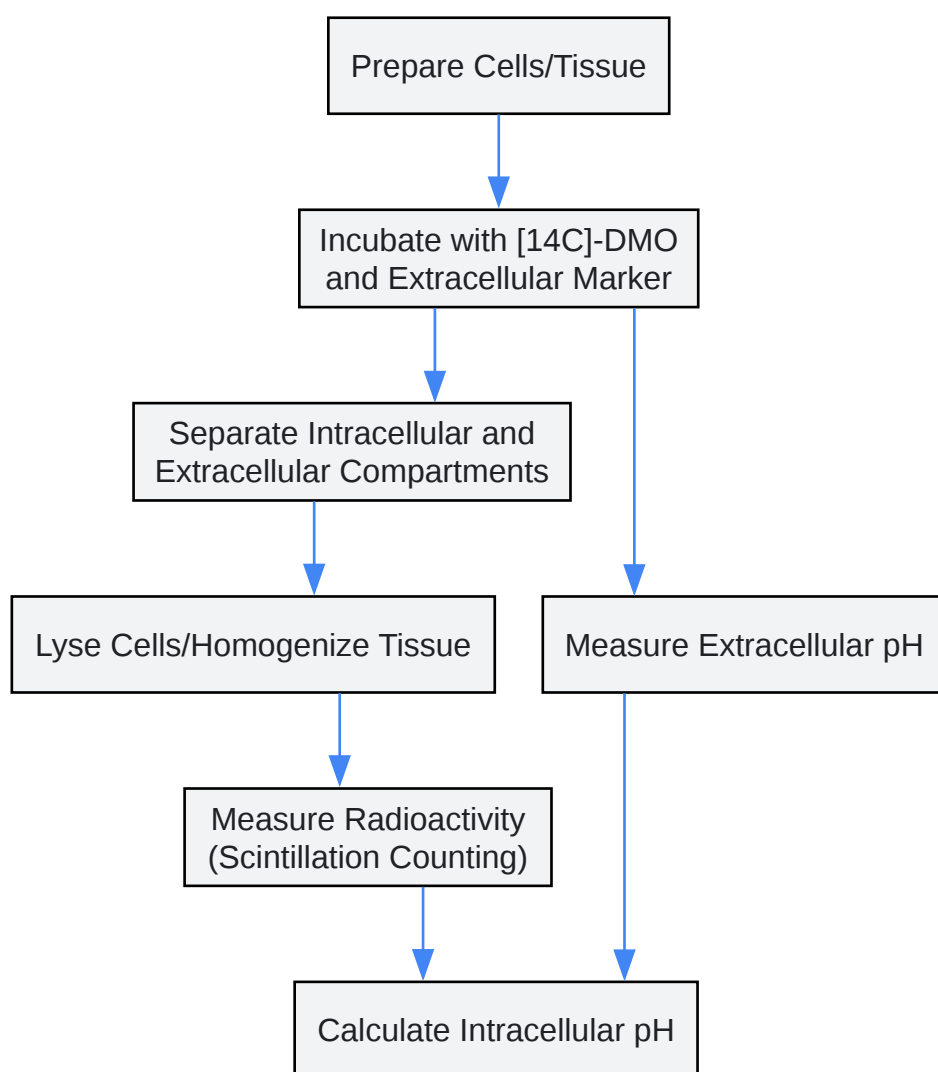
The following table summarizes representative quantitative data from studies utilizing the DMO method for  $\text{pHi}$  measurement in various tissues.

Biological Sample	Experimental Condition	Extracellular pH ( $\text{pHe}$ )	Intracellular pH ( $\text{pHi}$ )	Reference
Rainbow Trout Red Blood Cells	$\text{PCO}_2 = 2$ Torr	$7.81 \pm 0.04$	$7.39 \pm 0.02$	<a href="#">[6]</a>
Rainbow Trout Red Blood Cells	$\text{PCO}_2 = 8$ Torr	$7.53 \pm 0.04$	$7.19 \pm 0.03$	<a href="#">[6]</a>
Rainbow Trout White Muscle	$\text{PCO}_2 = 2$ Torr	$7.79 \pm 0.04$	$7.35 \pm 0.04$	<a href="#">[6]</a>
Rainbow Trout White Muscle	$\text{PCO}_2 = 15$ Torr	$7.34 \pm 0.02$	$7.11 \pm 0.03$	<a href="#">[6]</a>
Rat Renal Cortex	Normal	$7.41 \pm 0.006$	$6.97 \pm 0.03$ (uncorrected)	<a href="#">[7]</a> <a href="#">[8]</a>
Rat Superior Cervical Ganglia	Steady-state	7.4	$7.31 \pm 0.003$	<a href="#">[11]</a>

## Experimental Protocols

This section provides a generalized protocol for the measurement of intracellular pH using radiolabeled DMO. Specific parameters may need to be optimized for different cell types or tissues.

## Workflow for pHi Measurement using the DMO Method



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Caption: Experimental workflow for intracellular pH measurement using the DMO method.

## Protocol 1: pHi Measurement in Cell Suspensions (e.g., Red Blood Cells)

Materials:

- Cell suspension (e.g., red blood cells)
- Physiological buffer (e.g., Ringer's solution) appropriate for the cells
- [ $^{14}\text{C}$ ]-DMO (5,5-dimethyl-2,4-oxazolidinedione)
- Extracellular space marker (e.g., [ $^3\text{H}$ ]-Inulin or  $^{14}\text{C}$ -labeled sucrose)
- Scintillation vials and scintillation fluid
- Microcentrifuge and microcentrifuge tubes
- pH meter

#### Procedure:

- Cell Preparation: Wash the cells with the physiological buffer to remove any contaminants. Resuspend the cells in the buffer at a known density.
- Incubation:
  - Add [ $^{14}\text{C}$ ]-DMO to the cell suspension to a final concentration of approximately 0.1-1.0  $\mu\text{Ci/mL}$ .
  - Add the extracellular space marker (e.g., [ $^3\text{H}$ ]-Inulin) to a final concentration of approximately 0.5-1.0  $\mu\text{Ci/mL}$ .
  - Incubate the cell suspension under controlled conditions (e.g., specific temperature and gas mixture) to allow for the equilibration of DMO. The equilibration time should be determined empirically but is typically between 15 to 60 minutes.[6]
- Separation of Cells from the Extracellular Medium:
  - Take an aliquot of the cell suspension and centrifuge it to pellet the cells.
  - Carefully collect the supernatant (extracellular fluid).
  - Wash the cell pellet with ice-cold buffer to remove any remaining extracellular fluid.

- Sample Preparation for Scintillation Counting:
  - Extracellular Fluid: Transfer a known volume of the supernatant to a scintillation vial.
  - Intracellular Fluid: Lyse the washed cell pellet (e.g., by adding a known volume of perchloric acid or a suitable lysis buffer). Transfer the lysate to a scintillation vial.
- Scintillation Counting: Add scintillation fluid to each vial and measure the radioactivity (counts per minute, CPM) for both  $^{14}\text{C}$  and  $^3\text{H}$  using a liquid scintillation counter with appropriate dual-label counting settings.
- Measurement of Extracellular pH (pHe): Measure the pH of the supernatant using a calibrated pH meter.
- Calculation of Intracellular pH (pHi):
  - Calculate the extracellular space (ECS) as the volume of distribution of the extracellular marker.
  - Correct the total DMO in the cell pellet for the amount present in the trapped extracellular space.
  - Calculate the intracellular concentration of DMO ( $[\text{DMO}]_i$ ) and the extracellular concentration of DMO ( $[\text{DMO}]_e$ ).
  - Use the following equation to calculate pHi:  $\text{pHi} = \text{pKa} + \log_{10} \left[ \left( \frac{[\text{DMO}]_i}{[\text{DMO}]_e} \right) * (10^{(\text{pHe} - \text{pKa}) + 1} - 1) \right]$  (The pKa of DMO is approximately 6.13 at 37°C)

## Protocol 2: pHi Measurement in Tissue Samples (e.g., Muscle or Renal Cortex)

### Materials:

- Tissue of interest
- Physiological buffer (e.g., Krebs-Ringer bicarbonate buffer)
- $^{14}\text{C}$ -DMO

- Extracellular space marker (e.g., [ $^3\text{H}$ ]-Inulin)
- Tissue homogenizer
- Scintillation vials and scintillation fluid
- Microcentrifuge and microcentrifuge tubes
- pH meter

Procedure:

- Tissue Preparation:
  - Excise the tissue and place it in ice-cold physiological buffer.
  - Prepare thin slices of the tissue if necessary to ensure adequate diffusion of DMO.<sup>[7]</sup>
- Incubation:
  - Incubate the tissue in the physiological buffer containing [ $^{14}\text{C}$ ]-DMO and the extracellular marker under controlled conditions (e.g., gassed with 95%  $\text{O}_2$  / 5%  $\text{CO}_2$  at 37°C).  
Incubation times may need to be longer than for cell suspensions to ensure equilibration.
- Tissue Processing:
  - After incubation, quickly blot the tissue to remove excess extracellular fluid.
  - Weigh the tissue sample.
  - Homogenize the tissue in a known volume of a suitable buffer or acid (e.g., perchloric acid).
- Sample Preparation for Scintillation Counting:
  - Extracellular Fluid: Take an aliquot of the incubation buffer for scintillation counting.
  - Tissue Homogenate: Centrifuge the tissue homogenate to pellet the precipitated proteins. Take an aliquot of the supernatant for scintillation counting.

- **Scintillation Counting:** Measure the radioactivity for  $^{14}\text{C}$  and  $^3\text{H}$  in the incubation buffer and the tissue homogenate supernatant.
- **Measurement of Extracellular pH (pHe):** Measure the pH of the incubation buffer.
- **Calculation of Intracellular pH (pHi):** The calculation is similar to that for cell suspensions, with the tissue water content being taken into account.

## Considerations and Limitations

- **Steady-State Requirement:** The DMO method assumes a steady-state distribution of DMO, which may not be achievable in rapidly changing conditions such as ischemia.[3]
- **Membrane Permeability:** The method assumes that the cell membrane is impermeable to the ionized form of DMO. Changes in membrane permeability can affect the accuracy of the measurement.[3]
- **Intracellular Compartments:** The calculated pHi represents an average value for the entire cell, including all intracellular organelles.[11] It does not provide information about the pH of specific compartments like mitochondria or lysosomes.
- **Metabolism of DMO:** It is generally assumed that DMO is not significantly metabolized by the cells. However, this should be verified for the specific cell type being studied.[12][13]
- **Alternative Methods:** For dynamic measurements of pHi in single living cells, fluorescence microscopy using pH-sensitive dyes like BCECF or SNARF-1 is often preferred due to higher spatial and temporal resolution.[14][15]

In conclusion, the **dimethadione** distribution method is a robust and valuable tool for determining the average intracellular pH in a population of cells or a tissue sample. Careful experimental design and consideration of its limitations are crucial for obtaining accurate and reliable results.

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